An In-depth Technical Guide to 4-Cyclopropoxy-2-fluoro-3-nitropyridine: A Promising Scaffold for Drug Discovery
An In-depth Technical Guide to 4-Cyclopropoxy-2-fluoro-3-nitropyridine: A Promising Scaffold for Drug Discovery
Introduction: The pyridine ring is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Its utility is greatly expanded through functionalization, and the introduction of a nitro group, a fluorine atom, and a cyclopropoxy moiety creates a molecule of significant interest for drug development professionals: 4-Cyclopropoxy-2-fluoro-3-nitropyridine. While this compound is not widely cataloged, this guide will provide a comprehensive overview of its anticipated properties, a robust synthetic strategy, and its potential as a valuable intermediate in the synthesis of novel therapeutics. Nitropyridine derivatives are recognized for their versatile roles in creating compounds with antitumor, antiviral, and anti-neurodegenerative activities.[1][3] The strategic placement of a fluorine atom can enhance metabolic stability and binding affinity, while the cyclopropyl group is a favored motif in modern drug design for its ability to improve potency, increase metabolic stability, and reduce off-target effects.[4][5] This document serves as a technical primer for researchers and scientists looking to leverage the unique chemical attributes of this promising, yet underexplored, molecule.
Molecular Identity and Physicochemical Properties
A specific CAS Registry Number for 4-Cyclopropoxy-2-fluoro-3-nitropyridine has not been found in publicly accessible databases, suggesting it may be a novel compound. However, its properties can be reliably estimated based on the well-characterized precursor, 4-fluoro-3-nitropyridine (CAS Number: 115812-96-9).[6][7] The introduction of a cyclopropoxy group in place of the fluorine at the 4-position would be expected to increase the molecular weight and likely elevate the boiling point and reduce water solubility due to the increased non-polar character.
| Property | Estimated Value for 4-Cyclopropoxy-2-fluoro-3-nitropyridine | Data for 4-Fluoro-3-nitropyridine |
| CAS Registry Number | Not Assigned | 115812-96-9[6][7] |
| Molecular Formula | C₈H₇FN₂O₃ | C₅H₃FN₂O₂ |
| Molecular Weight | ~198.15 g/mol | 142.09 g/mol [6] |
| Appearance | Expected to be a yellow to orange solid or oil | Solid-Low Melt |
| Solubility | Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, Acetone) | Soluble in organic solvents |
| Purity | >97% (synthesis dependent) | 95-97%[6] |
| Storage | Store at 2-8°C, protected from light and moisture | Store at 2-8°C[7] |
Proposed Synthesis Protocol
The synthesis of 4-Cyclopropoxy-2-fluoro-3-nitropyridine can be logically achieved via a nucleophilic aromatic substitution (SₙAr) reaction. The electron-withdrawing nitro group strongly activates the para-position, making the fluorine atom an excellent leaving group for substitution by an alkoxide. A general and effective method involves the reaction of 4-fluoro-3-nitropyridine with cyclopropanol in the presence of a strong base.[8]
Experimental Workflow: Synthesis of 4-Cyclopropoxy-2-fluoro-3-nitropyridine
Caption: Proposed workflow for the synthesis of 4-Cyclopropoxy-2-fluoro-3-nitropyridine.
Detailed Step-by-Step Methodology:
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Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-fluoro-3-nitropyridine (1.0 eq). Dissolve the starting material in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Cooling: Cool the reaction vessel to 0°C using an ice-water bath.
-
Base Addition: Carefully add a strong base, such as sodium hydride (NaH, 1.2 eq), portion-wise to the stirred solution. The use of a strong base is crucial for the deprotonation of cyclopropanol to form the more nucleophilic cyclopropoxide.
-
Nucleophile Addition: Slowly add cyclopropanol (1.1 eq) to the reaction mixture. A slow addition rate is important to control any potential exotherm.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the consumption of the starting material and the formation of the product by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride while cooling in an ice bath.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent, such as ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers and wash with brine to remove any remaining aqueous-soluble impurities. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-Cyclopropoxy-2-fluoro-3-nitropyridine.
Applications in Drug Discovery and Medicinal Chemistry
The unique combination of the nitropyridine core, a fluorine substituent, and a cyclopropoxy group makes 4-Cyclopropoxy-2-fluoro-3-nitropyridine a highly attractive building block for the synthesis of novel therapeutic agents.
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As a Versatile Intermediate: The nitro group can be readily reduced to an amine, which can then be further functionalized through various reactions such as amidation, sulfonylation, or reductive amination. This allows for the rapid generation of a library of diverse compounds for high-throughput screening.[9] The fluorine atom at the 2-position can also be displaced by other nucleophiles under specific conditions, adding another layer of synthetic versatility.
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Anticancer Potential: Nitropyridine derivatives have shown promise as anticancer agents.[9] The nitro group is hypothesized to play a role in modulating enzyme activity or interacting with cellular targets crucial for cancer cell proliferation.[9] This scaffold could be used to develop inhibitors of key signaling pathways implicated in cancer, such as kinase pathways.
-
Antimicrobial Activity: Certain nitropyridine derivatives have demonstrated significant antimicrobial activity, including against Mycobacterium tuberculosis.[9] The presence of both fluoro and nitro groups on the pyridine ring can impart potent antibacterial properties.[9]
-
The Role of the Cyclopropyl Group: The cyclopropyl moiety is a well-established "bioisostere" for larger or more metabolically labile groups. Its rigid nature can help to lock a molecule into a bioactive conformation, thereby enhancing binding affinity to its biological target.[10][11] Furthermore, the high C-H bond dissociation energy of the cyclopropyl ring often leads to increased metabolic stability by reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes.[4]
Hypothetical Mechanism of Action: Kinase Inhibition
Many small molecule kinase inhibitors feature a substituted heterocyclic core. The 4-Cyclopropoxy-2-fluoro-3-nitropyridine scaffold could be elaborated to target the ATP-binding site of a protein kinase, a common strategy in cancer therapy.
Caption: Hypothetical mechanism of a drug derived from the target scaffold inhibiting a protein kinase.
Safety and Handling
While specific toxicity data for 4-Cyclopropoxy-2-fluoro-3-nitropyridine is not available, the safety precautions should be based on the known hazards of related fluorinated and nitrated aromatic compounds.
-
Hazard Statements: Based on similar compounds like 4-fluoro-3-nitropyridine, it is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[12]
-
Precautionary Measures:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.[13] Ensure that eyewash stations and safety showers are readily accessible.[12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[13][14]
-
Handling: Avoid contact with skin, eyes, and clothing.[13] Do not breathe dust or vapors. Wash hands thoroughly after handling.[13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[12]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
-
Conclusion
4-Cyclopropoxy-2-fluoro-3-nitropyridine represents a promising, albeit currently under-documented, chemical entity with significant potential for applications in drug discovery and medicinal chemistry. Its synthesis is feasible through standard organic chemistry transformations, and its unique combination of a reactive nitropyridine core with metabolically robust fluorine and cyclopropoxy groups makes it an ideal starting point for the development of novel therapeutics. This guide provides a foundational framework for researchers to begin exploring the synthesis and applications of this valuable scaffold.
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